N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
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Overview
Description
N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a nicotinamide core, which is often associated with biological activity, and a tetrahydro-2H-pyran-4-yl group, which can influence its chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available nicotinic acid and tetrahydro-2H-pyran-4-ylmethanol.
Esterification: Nicotinic acid is first esterified with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form the corresponding ester.
Amidation: The ester is then converted to the corresponding amide by reaction with an amine, such as 2-amino-2-oxoethylamine, under dehydrating conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the amide group to an amine.
Substitution: The nicotinamide core can undergo nucleophilic substitution reactions, where the pyran group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its nicotinamide moiety is particularly relevant in the context of NAD+ analogs, which are crucial in cellular respiration and energy production.
Medicine
Medically, this compound has potential as a drug candidate due to its structural similarity to nicotinamide, a form of vitamin B3. It may be investigated for its effects on metabolic disorders, neurodegenerative diseases, and other conditions.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, coatings, and other materials that benefit from its chemical properties.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes involved in redox reactions, such as those in the NAD+/NADH system. This interaction can influence cellular metabolism, energy production, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog with similar biological activity.
Nicotinic Acid: Another related compound with distinct pharmacological properties.
Nicotinamide Riboside: A more complex derivative with enhanced bioavailability and potential health benefits.
Uniqueness
N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which can modulate its chemical and biological properties. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to simpler analogs.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c15-12(18)8-17-14(19)11-1-2-13(16-7-11)21-9-10-3-5-20-6-4-10/h1-2,7,10H,3-6,8-9H2,(H2,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPZPUQEJJSSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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